2-Cyanoethyltrimethoxysilane chemical properties and structure
2-Cyanoethyltrimethoxysilane chemical properties and structure
An In-Depth Technical Guide to 2-Cyanoethyltrimethoxysilane: Properties, Structure, and Applications
Abstract
2-Cyanoethyltrimethoxysilane is a bifunctional organosilane compound featuring a reactive trimethoxysilyl group and a polar cyanoethyl group. This unique structure makes it a versatile molecule in materials science and chemical synthesis. The trimethoxysilyl moiety allows for hydrolysis and condensation reactions, leading to the formation of stable siloxane bonds (Si-O-Si) with inorganic substrates or self-assembly into polysiloxane networks. The terminal cyano group provides a handle for a variety of chemical transformations and imparts specific polarity to surfaces. This guide provides a comprehensive overview of the chemical properties, molecular structure, reactivity, synthesis, and key applications of 2-Cyanoethyltrimethoxysilane, with a focus on its role in surface modification and the creation of advanced hybrid materials.
Chemical Identity and Physical Properties
2-Cyanoethyltrimethoxysilane, also known as 3-(trimethoxysilyl)propanenitrile, is a clear, liquid organosilane.[1] Its fundamental properties are summarized in the table below. The presence of the trimethoxysilyl group makes it sensitive to moisture, as it can slowly hydrolyze upon contact with water.[2]
| Property | Value | Reference |
| CAS Number | 2526-62-7 | [3] |
| Molecular Formula | C₆H₁₃NO₃Si | [3][4] |
| Molecular Weight | 175.26 g/mol | [1][3][4] |
| Appearance | Clear Liquid | [1][4] |
| Density | 1.079 g/mL | [2] |
| Boiling Point | 112 °C | [1] |
| Refractive Index | 1.4126 | [2] |
| Flash Point | 79 °C | [1] |
| SMILES | CO(OC)OC | [4] |
| InChI Key | KVUMYOWDFZAGPN-UHFFFAOYSA-N | [4] |
Molecular Structure and Spectroscopic Characterization
The structure of 2-Cyanoethyltrimethoxysilane consists of a central silicon atom bonded to three methoxy groups (-OCH₃) and a cyanoethyl group (-CH₂CH₂CN). This structure provides two distinct reactive sites, which is the foundation of its utility.
Caption: Molecular structure of 2-Cyanoethyltrimethoxysilane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of 2-Cyanoethyltrimethoxysilane.
-
¹H NMR: The spectrum will show characteristic signals for the methoxy protons (-OCH₃), which typically appear as a singlet, and distinct multiplets for the two methylene groups (-CH₂CH₂-) of the ethyl chain.
-
¹³C NMR: The carbon spectrum will show peaks corresponding to the methoxy carbons, the two ethyl carbons, and the carbon of the nitrile group (-C≡N), each with a distinct chemical shift.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups. The spectrum of 2-Cyanoethyltrimethoxysilane will exhibit:
-
A sharp, medium-intensity absorption band around 2250 cm⁻¹ characteristic of the C≡N (nitrile) stretching vibration.
-
Strong absorption bands in the 1000-1100 cm⁻¹ region, corresponding to the Si-O-C stretching vibrations of the methoxysilyl group.
-
C-H stretching vibrations from the alkyl and methoxy groups typically appear in the 2800-3000 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound (175.26 g/mol ).[1][3] Analysis of the fragmentation pattern can further elucidate the structure, showing characteristic losses of methoxy groups or cleavage of the ethyl chain.
Chemical Reactivity and Mechanisms
The utility of 2-Cyanoethyltrimethoxysilane stems from the distinct reactivity of its two functional ends.
Hydrolysis and Condensation of the Trimethoxysilyl Group
The trimethoxysilyl group is the anchor point for binding to surfaces and forming networks. This process occurs in two steps: hydrolysis followed by condensation.[6]
-
Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) are hydrolyzed to form silanol groups (-Si-OH) and methanol as a byproduct. This reaction can be catalyzed by either acid or base.[6] The rate of hydrolysis for methoxysilanes is generally 6-10 times faster than that of corresponding ethoxysilanes.[7]
-
Condensation: The newly formed, highly reactive silanol groups can then condense with other silanol groups (to form Si-O-Si siloxane bonds) or with hydroxyl groups on the surface of an inorganic substrate (e.g., glass, silica, metal oxides) to form a covalent bond.[6][7]
This two-step process is fundamental to its application as a coupling agent and for creating self-assembled monolayers (SAMs).
Caption: Hydrolysis and condensation pathway of 2-Cyanoethyltrimethoxysilane.
Reactions of the Cyano Group
The cyano (-C≡N) group is a versatile functional group in organic synthesis. It imparts a distinct polarity to the molecule and can be chemically transformed into other functional groups, including:
-
Reduction to an amine: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Hydrolysis to a carboxylic acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (-COOH).
This versatility allows surfaces modified with 2-Cyanoethyltrimethoxysilane to be further functionalized for specific applications, such as immobilizing biomolecules.
Synthesis
Organoalkoxysilanes like 2-Cyanoethyltrimethoxysilane are commonly synthesized via hydrosilylation. This involves the addition of a silicon-hydride bond across a carbon-carbon double bond. For 2-Cyanoethyltrimethoxysilane, the likely industrial synthesis involves the reaction of acrylonitrile with trimethoxysilane in the presence of a platinum-based catalyst, such as Karstedt's catalyst.[8]
Experimental Protocol: Catalytic Hydrosilylation
-
Reactor Setup: A clean, dry, inert-atmosphere reaction vessel is charged with acrylonitrile and a suitable solvent (e.g., toluene).
-
Catalyst Addition: A catalytic amount of a platinum complex (e.g., Karstedt's catalyst) is added to the mixture.
-
Silane Addition: Trimethoxysilane is added dropwise to the reaction mixture at a controlled temperature to manage the exothermic reaction.
-
Reaction: The mixture is stirred at a specified temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by GC or NMR.
-
Purification: The catalyst is removed, and the product is purified by fractional distillation under reduced pressure to yield pure 2-Cyanoethyltrimethoxysilane.
Caption: General workflow for the synthesis of 2-Cyanoethyltrimethoxysilane.
Applications
The bifunctional nature of 2-Cyanoethyltrimethoxysilane makes it a valuable component in several advanced applications.
Surface Modification and Coupling Agent
A primary application is as a silane coupling agent to improve adhesion between organic polymers and inorganic materials.[1] It can modify the surfaces of minerals, metals, and glass to enhance bonding with coatings, adhesives, and sealants.[1][9] The silane end bonds to the inorganic substrate, while the cyanoethyl group provides a polar, reactive interface that is compatible with organic resins. This is crucial for developing robust composite materials with enhanced mechanical and thermal properties.[1]
Precursor for Hybrid Organic-Inorganic Materials
2-Cyanoethyltrimethoxysilane is used in the sol-gel process to create hybrid materials.[1] By co-condensing with other alkoxysilanes like tetraethoxysilane (TEOS), the cyanoethyl group can be incorporated into a silica network. This functionalization allows for the tuning of the material's properties, such as polarity, dielectric constant, and reactivity.[2]
Chromatography
The polar cyano group is utilized to create stationary phases for chromatography.[10] Silica gel can be surface-modified with 2-Cyanoethyltrimethoxysilane to produce "cyano columns." These columns are versatile and can be used in both normal-phase and reversed-phase chromatography, offering unique selectivity compared to standard C8 or C18 phases.[10]
Safety and Handling
2-Cyanoethyltrimethoxysilane is a reactive chemical that must be handled with appropriate safety precautions.
-
Hazards: The compound may cause irritation to the skin, eyes, and respiratory tract.[11] It is moisture-sensitive and reacts with water to liberate methanol, which is flammable and toxic.[11][12]
-
Handling: Work in a well-ventilated area, preferably in a fume hood.[13] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves and chemical safety goggles.[11] Containers should be kept tightly closed and stored in a cool, dry place away from moisture and sources of ignition.[13]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[11] For eye contact, flush immediately with water for at least 15 minutes and seek medical attention.[14] If inhaled, move to fresh air.[14]
Conclusion
2-Cyanoethyltrimethoxysilane is a highly functional and versatile organosilane. Its ability to form robust siloxane bonds through hydrolysis and condensation, combined with the reactivity and polarity of its cyanoethyl group, makes it an indispensable tool in materials science. From enhancing adhesion in composites to creating specialized chromatographic phases and functionalizing surfaces for biomedical applications, its unique chemical properties continue to drive innovation in diverse scientific and industrial fields. Understanding its structure, reactivity, and handling requirements is key to leveraging its full potential in research and development.
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